5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide
Description
5-Methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide is an isoxazole derivative characterized by a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety linked to a 2-nitrophenyl ring.
Properties
CAS No. |
53646-02-9 |
|---|---|
Molecular Formula |
C17H13N3O4 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H13N3O4/c1-11-15(16(19-24-11)12-7-3-2-4-8-12)17(21)18-13-9-5-6-10-14(13)20(22)23/h2-10H,1H3,(H,18,21) |
InChI Key |
ISAUXZSYNWWFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydroxylamine hydrochloride to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The carboxamide group can form hydrogen bonds with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Nitrophenyl substituents: Positional isomerism of nitro and methyl groups on the phenyl ring significantly impacts bioactivity. For example: 5-Methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide (: C₁₈H₁₅N₃O₄, MW 337.3 g/mol) has a nitro group at the meta position relative to the methyl group on the phenyl ring. 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide (: C₁₈H₁₅N₃O₄, MW 337.3 g/mol) features a nitro group at the ortho position.
Halogenated analogs :
Heterocyclic modifications :
Physicochemical and Pharmacological Properties
- Anti-inflammatory activity : The 4-chlorophenyl analog () showed significant inhibition in carrageenan-induced inflammation, suggesting nitro or chloro substituents enhance activity via electron-withdrawing effects .
- Solubility and bioavailability : The oxolane-containing analog () has a lower logSw (-3.27), indicating poor aqueous solubility, but its polar surface area (77.66 Ų) may facilitate passive diffusion .
Biological Activity
5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide
- Molecular Formula : C19H17N3O5
- Molecular Weight : 367.36 g/mol
The presence of the nitrophenyl group is significant for its biological activity, as nitro groups can influence both the pharmacokinetic properties and the interaction with biological targets.
Biological Activity Overview
The biological activity of 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide has been evaluated in various studies, revealing its potential as an anticancer agent.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown efficacy against:
- Human breast adenocarcinoma (MCF-7)
- Human leukemia (CEM-C7)
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, which is characterized by increased levels of p53 and activated caspase pathways. This suggests a mechanism involving the activation of apoptotic pathways leading to programmed cell death.
Table 1: Cytotoxic Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 activation |
| CEM-C7 | 2.41 | Induction of caspase-dependent apoptosis |
| HeLa | 1.50 | Cell cycle arrest at G0-G1 phase |
The mechanism by which 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide exerts its effects appears to involve several pathways:
- Apoptotic Pathways : The compound increases p53 expression levels and promotes caspase activation, leading to apoptosis in sensitive cancer cell lines.
- Topoisomerase Inhibition : Preliminary studies suggest that it may inhibit topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound results in cell cycle arrest at the G0-G1 phase, preventing further proliferation of cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the oxazole ring and the phenyl groups significantly affect biological activity. The introduction of electron-withdrawing groups (like nitro) enhances cytotoxicity, while variations in the methyl group position also influence potency.
Case Studies
A notable case study involved a comparative analysis between this compound and standard chemotherapeutics like doxorubicin. The findings highlighted that 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide demonstrated superior cytotoxicity against certain leukemia cell lines at lower concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
